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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trans-bis-isatoic anhydride (TBIA)
as a chemical probe for investigating higher-order RNA-RNA interactions. It is designed for
researchers in molecular biology, structural biology, and drug development who are interested
in elucidating the complex three-dimensional structures of RNA molecules. This document
details the underlying chemical principles, experimental protocols, and data analysis workflows
for employing TBIA in conjunction with the SHAPE-JuMP methodology.

Introduction to TBIA for RNA Structure Probing

Understanding the intricate three-dimensional architecture of RNA is crucial for deciphering its
function in cellular processes and for the rational design of RNA-targeted therapeutics. While
much is known about RNA secondary structure, the mapping of tertiary and higher-order
interactions remains a significant challenge. trans-bis-isatoic anhydride (TBIA) is a bifunctional
chemical probe developed to capture these long-range interactions by covalently crosslinking
nucleotides that are distant in the primary sequence but in close spatial proximity within the
folded RNA structure[1].

TBIA is a type of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension)
reagent, but with a key difference: it possesses two reactive isatoic anhydride moieties. This
bifunctional nature allows TBIA to react with the 2'-hydroxyl groups of two different nucleotides,
forming a covalent crosslink between them[1]. These crosslinks serve as markers for regions of
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the RNA that are interacting in three-dimensional space, providing valuable constraints for
structural modeling.

The primary application of TBIA is within the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation
analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology. This technique
uses an engineered reverse transcriptase that can "jump" across the TBIA-induced crosslink,
recording the event as a specific deletion in the resulting complementary DNA (cDNA). High-
throughput sequencing of this cDNA library allows for the precise identification of the
crosslinked nucleotides|1].

The Chemistry of TBIA-RNA Interaction

TBIA functions by acylating the 2'-hydroxyl group of ribonucleotides, a site that is generally
flexible and accessible in non-base-paired regions of an RNA molecule. The reaction
mechanism involves two successive acylation events, as depicted below.
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TBIA Reaction Mechanism with RNA.
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The initial reaction of one of TBIA's isatoic anhydride moieties with a nucleotide's 2'-OH group
forms a mono-adduct. The second anhydride group can then react with a spatially proximal
nucleotide to form a stable crosslink. Alternatively, if no other nucleotide is suitably positioned,
the second anhydride can hydrolyze, resulting in a stable, non-crosslinked mono-adduct[1].

Experimental Protocol: The SHAPE-JUMP Workflow

The SHAPE-JuMP technique provides a robust workflow for identifying TBIA-induced
crosslinks. The key steps, from RNA preparation to data analysis, are outlined below.
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1. RNA Folding
In vitro transcribed RNA is folded
into its native conformation.

'

2. TBIA Treatment
Folded RNA is treated with TBIA
to induce intramolecular crosslinks.

'

3. Reverse Transcription
An engineered 'jumping’ reverse
transcriptase (RT-C8) is used.

4. Crosslink Traversal

The RT 'jumps' across the TBIA crosslink,
creating a deletion in the cDNA.

5. High-Throughput Sequencing
The resulting cDNA library is sequenced.

6. Data Analysis
Sequencing reads are aligned to the

reference sequence to identify deletions,
revealing crosslinked nucleotides.

Click to download full resolution via product page

Overview of the SHAPE-JuMP Experimental Workflow.

RNA Preparation and Folding

* RNA Transcription: The RNA of interest is produced by in vitro transcription from a DNA
template.
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 Purification: The transcript is purified using denaturing polyacrylamide gel electrophoresis
(PAGE) to ensure homogeneity.

e Folding: The purified RNA is folded into its functional conformation. A typical folding buffer
may contain HEPES, MgClz, and KCI at appropriate concentrations. The RNA is heated to
denature any misfolded structures and then slowly cooled to room temperature to allow for
proper folding.

TBIA Crosslinking Reaction

o Reagent Preparation: Prepare a fresh stock solution of TBIA in a dry, water-miscible solvent
like dimethyl sulfoxide (DMSO).

o Reaction Setup: The folded RNA is treated with TBIA. The final concentration of TBIA and
the reaction time are critical parameters that may need optimization for different RNAs. A
typical reaction might involve treating the RNA with TBIA for a defined period at a specific
temperature (e.g., 37°C).

e Quenching: The reaction is quenched to stop further crosslinking.

» RNA Purification: The crosslinked RNA is purified to remove unreacted TBIA and other
reaction components.

Reverse Transcription with Engineered Polymerase

o Primer Annealing: A fluorescently labeled or sequencing-adapter-containing primer is
annealed to the 3' end of the modified RNA.

» Reverse Transcription: The key to SHAPE-JUMP is the use of an engineered reverse
transcriptase, RT-C8, which has been optimized to be permissive towards alternative nucleic
acid backbones][1]. This enzyme can traverse the TBIA crosslink, effectively "jumping" from
one side of the crosslink to the other. This traversal event results in a deletion in the
synthesized cDNA strand corresponding to the region between the crosslinked
nucleotides[1].

o CDNA Purification: The resulting cDNA is purified.
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Library Preparation and Sequencing

» Library Construction: The purified cDNA is prepared for high-throughput sequencing using
standard library preparation kits. This typically involves ligation of sequencing adapters.

e Sequencing: The library is sequenced on a suitable platform to generate a large number of
reads.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the deletion events in the sequencing reads,
which correspond to the TBIA crosslinks.

¢ Read Alignment: Sequencing reads are aligned to the reference sequence of the RNA.

o Deletion Identification: Custom scripts or bioinformatics tools are used to identify reads that
contain deletions not present in control samples (e.g., RNA treated with a mono-functional
reagent or no reagent).

¢ Crosslink Mapping: The start and end points of the deletions are mapped back to the RNA
sequence, identifying the pair of nucleotides that were crosslinked by TBIA.

» Structural Modeling: The identified long-range interactions are used as constraints to guide
computational modeling of the RNA's three-dimensional structure.

Quantitative Data Summary

The efficiency of TBIA-induced crosslinking can be assessed by denaturing gel
electrophoresis. Crosslinked RNA species will exhibit lower mobility compared to their
uncrosslinked counterparts.
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Table 1: Reported TBIA Crosslinking Efficiency for Model RNAs.

Conclusion

TBIA, when coupled with the SHAPE-JuMP methodology, offers a powerful approach for the
direct mapping of higher-order RNA-RNA interactions. By providing experimental data on

through-space nucleotide proximities, this technique can significantly enhance the accuracy of

RNA structural modeling. For researchers in drug development, a detailed understanding of

RNA tertiary structure is invaluable for identifying and validating novel drug targets and for

designing structure-based therapies. The protocols and workflows described in this guide

provide a solid foundation for the successful application of TBIA in exploring the complex world

of RNA architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Exploring RNA-RNA Interactions with TBIA: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583643#a-exploring-rna-rna-interactions-with-tbia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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